Rucl2(pph3)(p-cymene)
Description
Structure
2D Structure
Properties
IUPAC Name |
dichlororuthenium;1-methyl-4-propan-2-ylbenzene;triphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C10H14.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;;;/h1-15H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSKFSUVVCGWCM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2PRu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Structural Elucidation of Rucl2 Pph3 P Cymene and Its Analogues
Synthetic Pathways for [RuCl2(PPh3)(p-cymene)]
The synthesis of [RuCl2(PPh3)(p-cymene)] and its analogues predominantly relies on the cleavage of the dimeric precursor, [RuCl2(p-cymene)]2, or through subsequent ligand exchange strategies.
Synthesis from Dimeric [RuCl2(p-cymene)]2 Precursors
The most common and straightforward method for the preparation of [RuCl2(PPh3)(p-cymene)] involves the reaction of the dimeric complex, [(p-cymene)RuCl2]2, with two equivalents of triphenylphosphine (B44618) (PPh3). wikipedia.org This reaction typically proceeds by splitting the chloride bridges of the dimer, affording the monomeric "piano-stool" complex. wikipedia.org
The dimeric precursor itself is synthesized from hydrated ruthenium trichloride (B1173362) and α-phellandrene. wikipedia.orgsemanticscholar.org The reaction with triphenylphosphine is generally carried out in a suitable solvent, such as methanol (B129727) or dichloromethane (B109758), and proceeds under mild conditions to give the desired product in high yield. mdpi.comembrapa.br The general reaction is as follows:
[(p-cymene)RuCl2]2 + 2 PPh3 → 2 [RuCl2(PPh3)(p-cymene)]
This methodology is not limited to triphenylphosphine; a wide array of phosphine (B1218219) ligands can be employed to generate a library of analogous complexes. For instance, reacting [(p-cymene)RuCl2]2 with other phosphines, such as tricyclohexylphosphine (B42057) (PCy3) or tris(2-cyanoethyl)phosphine, yields the corresponding [RuCl2(PR3)(p-cymene)] complexes. wiley-vch.deresearchgate.net
Ligand Exchange Strategies for Analogues
While the direct synthesis from the dimer is prevalent, ligand exchange offers another strategic avenue to diversify the coordination sphere of the ruthenium center. Although direct displacement of the triphenylphosphine in [RuCl2(PPh3)(p-cymene)] can be challenging, the lability of the p-cymene (B1678584) ligand under certain conditions, such as photochemical activation, allows for its replacement by other arene ligands. nih.govacs.org This provides a pathway to analogues with modified steric and electronic properties.
Furthermore, reactions can be designed to substitute the chloride ligands. For example, treatment of [RuCl2(PPh3)(p-cymene)] with ammonium (B1175870) hexafluorophosphate (B91526) (NH4PF6) can facilitate the exchange of a chloride for a different ligand, as seen in the synthesis of [(η6-p-cymene)Ru(dppb)Cl]PF6, where dppb is 1,4-bis(diphenylphosphino)butane. embrapa.br Additionally, the synthesis of various analogues with different phosphine or other neutral ligands often starts from the dimeric precursor, which can be considered a form of ligand exchange where the bridging chlorides are replaced by the incoming ligand to form the monomer. mdpi.comrsc.org
Advanced Spectroscopic Characterization Techniques
A combination of spectroscopic methods is essential for the unambiguous structural elucidation of [RuCl2(PPh3)(p-cymene)] and its analogues. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are routinely employed to provide detailed insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
NMR spectroscopy is a powerful tool for characterizing these ruthenium complexes in solution.
¹H NMR Spectroscopy: The ¹H NMR spectrum of [RuCl2(PPh3)(p-cymene)] displays characteristic signals for both the p-cymene and triphenylphosphine ligands. The aromatic protons of the p-cymene ring typically appear as two doublets in the range of δ 5.0-6.0 ppm. rsc.orgias.ac.in The isopropyl group gives rise to a septet for the CH proton and a doublet for the two methyl groups, while the methyl group on the arene ring appears as a singlet. rsc.org The phenyl protons of the triphenylphosphine ligand are observed as multiplets in the aromatic region (δ 7.2-7.9 ppm). rsc.org
| Proton Assignment | Chemical Shift (δ, ppm) |
| Phenyl protons (PPh3) | 7.90-7.25 (m) |
| Aromatic protons (p-cymene) | 5.18 (d), 4.99 (d) |
| Isopropyl CH (p-cymene) | 2.82 (sept) |
| Methyl C-CH3 (p-cymene) | 1.85 (s) |
| Isopropyl CH3 (p-cymene) | 1.08 (d) |
¹³C NMR Spectroscopy: The ¹³C{¹H} NMR spectrum provides further structural confirmation. The carbon atoms of the p-cymene ligand exhibit distinct resonances, with the aromatic carbons appearing in the downfield region. The ipso-carbon of the triphenylphosphine ligand coupled to the phosphorus atom often appears as a doublet.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Phenyl C-P (PPh3) | 133.7 (d) |
| Phenyl C-H (PPh3) | 134.3, 130.2, 127.9 |
| Aromatic C (p-cymene) | 111.2, 96.0 |
| Aromatic C-H (p-cymene) | 89.1, 87.2 |
| Isopropyl CH (p-cymene) | 30.2 |
| Isopropyl CH3 (p-cymene) | 22.0 |
| Methyl C-CH3 (p-cymene) | 17.8 |
³¹P NMR Spectroscopy: ³¹P{¹H} NMR spectroscopy is particularly informative for phosphine-containing complexes. For [RuCl2(PPh3)(p-cymene)], a single resonance is typically observed, indicating the presence of one phosphorus environment. The chemical shift for the triphenylphosphine ligand in this complex is found around δ 24.2 ppm. rsc.org For analogues with different phosphine ligands, the ³¹P chemical shift will vary depending on the electronic and steric nature of the substituents on the phosphorus atom. For instance, the complex with triphenylphosphite, [RuCl2(P(OPh)3)(p-cymene)], shows a signal at δ 105.0 ppm. rsc.org
Mass Spectrometry (Electrospray Ionization Mass Spectrometry, ESI-MS; High-Resolution Mass Spectrometry, HRMS)
Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of these ruthenium complexes.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for the analysis of organometallic compounds. For cationic analogues, the molecular ion is readily observed. For neutral complexes like [RuCl2(PPh3)(p-cymene)], protonated species or adducts with cations (e.g., Na⁺) may be detected, aiding in the confirmation of the molecular mass. acs.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of the complex and its fragments. mdpi.commdpi.comnih.gov This is particularly useful for distinguishing between compounds with similar nominal masses and for confirming the successful synthesis of new analogues. The isotopic pattern of ruthenium is also a key diagnostic feature in the mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the molecule and is useful for identifying the presence of specific functional groups. In the context of [RuCl2(PPh3)(p-cymene)] and its analogues, the IR spectrum will show characteristic absorption bands for the p-cymene and triphenylphosphine ligands. The vibrations of the aromatic C-H and C=C bonds are typically observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. embrapa.br The Ru-Cl stretching frequency can also be observed in the far-IR region, typically around 295 cm⁻¹. embrapa.br For analogues containing other functional groups, such as carbonyls (C=O) or nitriles (C≡N), characteristic strong absorption bands will be present in the spectrum, providing clear evidence for their coordination to the ruthenium center.
Electrochemical Properties and Electron Transfer Processes of Rucl2 Pph3 P Cymene Systems
Cyclic Voltammetry (CV) Studies and Redox Behavior
Cyclic voltammetry (CV) is a powerful tool to probe the redox behavior of [RuCl2(PPh3)(p-cymene)] and its analogues. chemrxiv.orgacs.org In non-coordinating solvents like dichloromethane (B109758) (CH2Cl2), these complexes typically exhibit a quasi-reversible one-electron oxidation event corresponding to the Ru(II)/Ru(III) couple. acs.orgchemrxiv.org This process occurs at potentials generally ranging from +0.6 to +0.8 V versus the ferrocenium/ferrocene (Fc+/0) couple. acs.orgchemrxiv.org
However, the electrochemical profile changes significantly in coordinating solvents such as acetonitrile (B52724) (CH3CN). chemrxiv.orgacs.org In acetonitrile, the initial one-electron oxidation to Ru(III) is observed, but the process shows substantial irreversibility, as indicated by an attenuated cathodic peak current compared to its anodic counterpart. chemrxiv.orgchemrxiv.org Further potential scanning reveals a new, quasi-reversible redox event at a potential approximately 500 mV more negative than the initial Ru(III/II) couple. chemrxiv.orgchemrxiv.org This observation suggests that the initially formed Ru(III) species undergoes a chemical transformation, leading to the formation of new electroactive products. chemrxiv.orgchemrxiv.org The rate of formation of these new products can be outcompeted by using faster scan rates in the CV experiments. chemrxiv.org
Studies on related ruthenium-p-cymene complexes with different ligands have also reported similar Ru(II)/Ru(III) oxidation processes, with some variations in potential depending on the specific ligands. researchgate.net For instance, complexes with naphthylazophenolato ligands also show a quasi-reversible one-electron transfer assigned to the Ru(II)/Ru(III) oxidation. researchgate.net The diffusion-controlled nature of the redox processes for these types of complexes has been confirmed by the linear dependence of the peak current on the square root of the scan rate. nih.gov
Ligand Electronic Effects on Ru(III/II) Reduction Potentials
The electronic properties of the ligands attached to the ruthenium center play a crucial role in tuning the Ru(III/II) reduction potentials. acs.orgacs.org Specifically, modifications to the triarylphosphine ligand have a significant impact. In a series of complexes with the general formula [RuCl2(PArX3)(p-cymene)], where X represents different para-substituents on the aryl rings of the phosphine (B1218219) ligand, a clear correlation between the electronic nature of the substituent and the redox potential is observed. acs.orgchemrxiv.org
Electron-withdrawing substituents on the phosphine ligand lead to a more positive reduction potential, making the complex harder to oxidize. acs.org Conversely, electron-donating groups make the complex easier to oxidize, resulting in a less positive reduction potential. acs.org This trend has been systematically studied, and a linear correlation between the half-wave potentials (E1/2) of the Ru(III/II) couple and the Hammett parameters (σp) of the substituents has been established. acs.orgacs.org Across a series of these complexes, a shift of about 180 mV in the reduction potential has been observed. acs.orgchemrxiv.org
The influence of the arene ligand has also been investigated. By replacing p-cymene (B1678584) with other arene ligands like benzene, mesitylene, and hexamethylbenzene, it was found that more electron-donating arene ligands lead to less positive oxidation potentials. chemrxiv.org The electronic communication between the ligand substituents and the ruthenium center appears to be stronger when the substituents are on the arene ligand compared to the phosphine ligand. chemrxiv.org
Below is an interactive data table summarizing the effect of para-substituents on the triarylphosphine ligand on the half-wave potential of the [RuCl2(PArX3)(p-cymene)]+/0 couple.
Electron Transfer Pathways and Formation of Electroactive Products
In acetonitrile, the nascent Ru(III) complex is unstable and undergoes a transformation. chemrxiv.orgchemrxiv.org Evidence suggests that this transformation involves the dissociation of the p-cymene ligand and the coordination of three acetonitrile molecules to the ruthenium center. chemrxiv.orgacs.orgresearchgate.net This results in the formation of a tris(nitrile) complex, formulated as [(PArX3)RuCl2(NCCH3)3]. chemrxiv.orgacs.orgresearchgate.net These newly formed complexes are electroactive and exhibit a quasi-reversible redox couple at a potential about 500 mV more negative than the parent complex. chemrxiv.orgchemrxiv.org
The retention of the phosphine ligand in the new product is supported by the linear correlation observed between the half-wave potentials of these new species and the Hammett parameters of the substituents on the phosphine ligand. acs.orgacs.org Furthermore, the formation of the same new electroactive product from complexes with different arene ligands (benzene vs. p-cymene) but the same phosphine ligand provides strong evidence for the dissociation of the arene ligand during the process. chemrxiv.orgacs.org While these tris(nitrile) products are stable on the electrochemical timescale, their isolation has proven challenging. chemrxiv.org In some cases, the formation of a solvento complex, [(p-cymene)RuCl(PPh3)(NCCH3)]+, has also been detected, suggesting multiple potential reaction pathways. chemrxiv.org
Electrochemical Impedance Spectroscopy (EIS) Investigations
Electrochemical Impedance Spectroscopy (EIS) is another valuable technique for studying the electrochemical properties of these ruthenium complexes. While detailed EIS studies specifically on [RuCl2(PPh3)(p-cymene)] are less common in the provided context, related research on ruthenium dye complexes for solar cells demonstrates the utility of EIS in characterizing charge transfer processes at electrode-electrolyte interfaces. grnet.gr EIS can provide information on parameters such as charge transfer resistance and capacitance, which are crucial for understanding the efficiency of electron transfer in various applications. grnet.grsemanticscholar.org For instance, in studies of related ruthenium complexes, EIS has been used to analyze the timing of different processes occurring at the electrode surface. semanticscholar.orgresearchgate.net
Influence of Coordinating Solvents on Electron Transfer Transformations
The solvent plays a pivotal role in the electron transfer transformations of [RuCl2(PPh3)(p-cymene)] systems. chemrxiv.orgacs.org As highlighted earlier, the electrochemical behavior in a non-coordinating solvent like dichloromethane is markedly different from that in a coordinating solvent like acetonitrile. acs.orgacs.org
In dichloromethane, the Ru(III) species generated upon oxidation is relatively stable, leading to a reversible or quasi-reversible cyclic voltammogram. acs.orgacs.org In contrast, the coordinating nature of acetonitrile facilitates subsequent chemical reactions. chemrxiv.orgacs.org The acetonitrile molecules can act as ligands, displacing the p-cymene from the coordination sphere of the ruthenium center, especially after the metal has been oxidized to the more labile Ru(III) state. chemrxiv.orgacs.orgresearchgate.net
This solvent-induced ligand exchange is a key step in the formation of the new electroactive tris(nitrile) products. chemrxiv.orgacs.org The stability of the initial complex and the lability of the p-cymene ligand are thus highly dependent on the coordinating ability of the solvent. acs.orgchemrxiv.org Studies have also shown that in solution, these complexes can undergo speciation, with evidence of dissociation of the arene fragment over time, a process that can be influenced by light. acs.orgacs.org The choice of solvent is therefore a critical parameter that can be used to control the reaction pathways following electron transfer. acs.orgchemrxiv.orgnih.gov
The table below shows the half-wave potentials for the newly formed electroactive products (A-X) in acetonitrile, which are proposed to be the tris(nitrile) complexes.
Catalytic Applications of Rucl2 Pph3 P Cymene and Its Derivatives
Transfer Hydrogenation (TH) and Asymmetric Transfer Hydrogenation (ATH) Reactions
Transfer hydrogenation (TH) represents a safer and more convenient alternative to traditional reduction methods that often require high-pressure hydrogen gas or pyrophoric metal hydrides. In TH, an organic molecule, typically a secondary alcohol like 2-propanol, serves as the hydrogen source. Ruthenium complexes, particularly those of the [RuCl2(η6-arene)(L)] type, are among the most successful catalysts for this transformation.
Complexes of the type [RuCl2(p-cymene)(PR3)] have been shown to be effective precursors for the catalytic transfer hydrogenation of ketones to their corresponding secondary alcohols. acs.orgdaneshyari.comresearchgate.net These reactions are typically conducted in 2-propanol, which acts as both the solvent and the hydrogen donor, in the presence of a base such as sodium isopropoxide or potassium tert-butoxide. acs.orgresearchgate.net The catalytic cycle is believed to involve the formation of a ruthenium-hydride species, which is the active catalyst. webofproceedings.orgresearchgate.net
The catalytic activity can be exceptionally high, with turnover frequency (TOF) values reaching up to 250,000 h⁻¹ for the reduction of various linear, cyclic, and aromatic ketones. acs.orgresearchgate.net For instance, the complex [RuCl2(p-cymene)(PPh3)] provides full conversion of acetophenone (B1666503) to 1-phenylethanol (B42297) in under 20 minutes at a catalyst loading of 0.5 mol%. daneshyari.com Derivatives where the triphenylphosphine (B44618) ligand is replaced by other donor ligands, such as those incorporating N-heterocyclic carbenes or bidentate polypyridyl groups, have also been successfully employed. uliege.bemdpi.com For example, complexes with substituted pyridine–quinoline (B57606) ligands effectively catalyze the transfer hydrogenation of benzophenone (B1666685) to benzhydrol. mdpi.com While the reduction of ketones is widely reported, the transformation of aldehydes is also achievable with these catalytic systems. acs.org
Table 1: Performance of [RuCl2(p-cymene)(PPh3)] and Derivatives in Ketone Transfer Hydrogenation Data synthesized from multiple research findings.
| Substrate | Catalyst System | Base | Temp (°C) | Conversion (%) | Time | Ref |
| Acetophenone | [RuCl2(p-cymene)(PPh3)] | KOtBu | 82 | >99 | <20 min | daneshyari.com |
| Acetophenone | [RuCl2(PPh3)(PNN')] | (CH3)2CHONa | Reflux | ~100 | - | acs.orgresearchgate.net |
| Benzophenone | [Ru(η6-p-cymene)(Br-Qpy)Cl][Cl] | KOiPr | 82 | 94 | 3 h | mdpi.com |
| Various Ketones | [(p-cymene)RuCl2]2 / 2,2′-bibenzimidazole | Cs2CO3 | 130 | Good to Excellent | 12 h | webofproceedings.org |
A key advantage of ruthenium-based catalysts is the ability to achieve asymmetric transfer hydrogenation (ATH) by incorporating chiral ligands, yielding enantiomerically enriched alcohols. This is crucial for the synthesis of pharmaceuticals and fine chemicals. Replacing the achiral PPh3 ligand in [RuCl2(p-cymene)(PPh3)] with chiral phosphines or other chiral ligands allows for the enantioselective reduction of prochiral ketones.
P-stereogenic monophosphines have been successfully used in this context. researchgate.net A family of neutral [RuCl2(p-cymene)(PArPhR)] complexes, where the phosphine (B1218219) ligand is chiral at the phosphorus atom, has been shown to catalyze the asymmetric reduction of acetophenone, achieving full conversion and enantiomeric excesses (ee) up to 45%. researchgate.net The stereochemical outcome is dictated by the specific chirality of the phosphine ligand.
Besides phosphines, a wide array of other chiral ligands have been developed. Highly efficient and selective catalysts are formed by combining the dimeric precursor, [[RuCl2(p-cymene)]2], with chiral ligands in situ. Notable examples include pseudo-dipeptide ligands derived from α-amino acids, which have afforded excellent enantioselectivity (up to 98% ee) in the reduction of various aryl alkyl ketones. nih.gov Similarly, commercially available chiral bisphosphines like BINAP can be used to form complexes such as (R/S)-RuCl[(p-cymene)(BINAP)]Cl, which are highly effective for the asymmetric hydrogenation of certain substrates. rsc.org The combination of a chiral diphosphine, such as Josiphos, with a chiral CNN-pincer ligand on a ruthenium center has led to catalysts with extremely high activity and enantioselectivity (up to 99% ee) for the reduction of alkyl (hetero)aryl ketones. unito.it
Table 2: Enantioselective Transfer Hydrogenation with Chiral Ru-p-cymene Derivatives Representative examples from various studies.
| Substrate | Chiral Ligand / Catalyst System | Base | Enantiomeric Excess (ee) | Ref |
| Acetophenone | [RuCl2(p-cymene)(P*)] (P-stereogenic phosphine) | KOtBu | up to 45% | researchgate.net |
| Aryl Alkyl Ketones | [[RuCl2(p-cymene)]2] + N-Boc-L-alanine/(S)-1-amino-2-propanol | - | up to 98% | nih.gov |
| Acetophenone | Ru-Josiphos-CNN pincer complex | NaOi-Pr | up to 99% | unito.it |
The catalytic systems based on [RuCl2(p-cymene)(PPh3)] and its derivatives exhibit a broad substrate scope for the transfer hydrogenation of carbonyl compounds. unito.it The reaction is not limited to simple aryl alkyl ketones like acetophenone but is also effective for a wide range of substrates. acs.orgnih.gov
The scope includes:
Aryl alkyl ketones : A variety of substituted acetophenones are readily reduced with high yields. webofproceedings.orgnih.gov
Diaryl ketones : Substrates like benzophenone are efficiently converted to the corresponding benzhydrols. mdpi.com
Cyclic and linear ketones : Both cyclic ketones (e.g., cyclohexanone) and linear aliphatic ketones are viable substrates. acs.orgdaneshyari.com
Heteroaromatic ketones : Ketones containing heteroaromatic rings can be reduced with high rates and enantioselectivities when using appropriate chiral catalysts. unito.it
A significant advantage of these catalysts is their functional group tolerance. For example, the transfer hydrogenation of a ketone can proceed selectively in the presence of other reducible groups like a non-shielded olefin. acs.org This chemoselectivity is highly valuable in the synthesis of complex molecules, avoiding the need for protecting group strategies. The electronic properties of substituents on the aromatic ring of the ketone can influence the reaction rate, but generally, both electron-donating and electron-withdrawing groups are well-tolerated. webofproceedings.org
Polymerization Reactions
Beyond hydrogenation, [RuCl2(p-cymene)(PR3)] complexes have proven to be highly effective catalyst precursors for controlled radical polymerization techniques, offering a pathway to well-defined polymers with controlled molecular weights and low polydispersity.
Complexes of the type [RuCl2(p-cymene)(PR3)] are highly efficient catalytic systems for the Atom Transfer Radical Polymerization (ATRP) of vinyl monomers, such as methyl methacrylate (B99206) (MMA) and styrene (B11656). uliege.becmu.edu This method provides excellent control over the polymerization process, rivaling some of the most active ATRP catalysts known. cmu.edu A key feature of this system is that it does not require a Lewis acid co-catalyst, which is often needed for other ruthenium-based ATRP catalysts like [RuCl2(PPh3)3]. cmu.edu
The nature of the phosphine ligand (PR3) plays a critical role in the catalyst's activity. Optimal performance is achieved with phosphines that are both strongly basic and possess significant steric bulk. cmu.eduuliege.be For instance, replacing PPh3 with more sterically demanding and basic phosphines like tricyclohexylphosphine (B42057) (PCy3) or triisopropylphosphine (B1582976) (P-i-Pr3) leads to a dramatic increase in catalytic activity for the polymerization of MMA. cmu.eduuliege.be The polymerization exhibits "living" characteristics, as evidenced by a linear increase in the polymer's molecular weight with monomer conversion and the ability to create block copolymers by sequential monomer addition. cmu.edu
Table 3: ATRP of Methyl Methacrylate (MMA) with [RuCl2(p-cymene)(PR3)] Catalysts Conditions: 85°C, initiated by ethyl 2-bromo-2-methylpropionate. Data from Simal, F. et al. (1999). cmu.edu
| Phosphine (PR3) | Conversion (%) | Mn (exp) | Mw/Mn |
| PPh3 | 11 | 2400 | 1.45 |
| P(p-tolyl)3 | 15 | 3200 | 1.35 |
| PCy3 | 98 | 19600 | 1.15 |
| P(i-Pr)3 | 96 | 19200 | 1.10 |
While Grubbs-type ruthenium catalysts are more famously associated with Ring-Opening Metathesis Polymerization (ROMP), arene-ruthenium complexes also show activity in this area. uliege.benih.gov Novel ruthenium-based catalyst systems, including those related to the [RuCl2(p-cymene)] scaffold, have been investigated for the ROMP of low-strain cyclic olefins. acs.org The modification of the ligands around the ruthenium center allows for the tuning of catalytic activity in olefin metathesis reactions. While the direct application of [RuCl2(PPh3)(p-cymene)] itself is less common for ROMP compared to its use in ATRP, its derivatives continue to be explored in the broader field of olefin metathesis. nih.govresearchgate.net
C-H Bond Functionalization
The functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, enabling more efficient and atom-economical routes to complex molecules. The ruthenium complex [RuCl2(PPh3)(p-cymene)] and its in situ generated analogues have emerged as versatile catalysts in this field, facilitating a range of C-H functionalization reactions through various mechanisms. These transformations often benefit from the presence of a directing group on the substrate, which coordinates to the ruthenium center and positions a specific C-H bond for activation.
Directed C-H Arylation and Selective Monoarylation
The direct arylation of C-H bonds provides a powerful alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. Catalytic systems based on [RuCl2(PPh3)(p-cymene)] have demonstrated significant efficacy in this area, particularly in achieving selective monoarylation, a challenging task due to the often-increased reactivity of the mono-arylated product.
A notable example of this is the selective monoarylation of 2-phenylpyridine (B120327) and phenylpyrazoles with aryl chlorides. Research has shown that the pre-formed complex [RuCl2(PPh3)(p-cymene)] or the combination of [RuCl2(p-cymene)]2 with bulky phosphine ligands like triphenylphosphine (PPh3) preferentially forms the monoarylated product. In a study by Dixneuf and co-workers, this catalytic system was successfully employed for reactions conducted in water, a green and sustainable solvent. The use of [RuCl2(PPh3)(p-cymene)] led to high selectivity, achieving mono/diarylated product ratios of up to 96/4. This high selectivity is attributed to the steric bulk of the phosphine ligand, which disfavors the second arylation step at the remaining ortho C-H bond of the substrate.
The reaction conditions and outcomes for the selective monoarylation of 2-phenylpyridine with various aryl chlorides are summarized in the table below.
Table 1: Selective Monoarylation of 2-Phenylpyridine with Aryl Chlorides Catalyzed by [RuCl2(PPh3)(p-cymene)] in Water
| Aryl Chloride | Product | Mono/Di Ratio | Yield (%) |
|---|---|---|---|
| Chlorobenzene | 2-(2,6-diphenyl)pyridine | 96/4 | 85 |
| 4-Chloroacetophenone | 2-(2-phenyl-6-(4-acetylphenyl))pyridine | >98/2 | 92 |
| 4-Chlorotoluene | 2-(2-phenyl-6-(p-tolyl))pyridine | 95/5 | 88 |
Ortho-Arylation of Aromatic and Heteroaromatic Carboxylic Acids
Carboxylic acids represent a valuable and ubiquitous functional group that can also act as a directing group for C-H activation. The ortho-arylation of aromatic and heteroaromatic carboxylic acids using ruthenium catalysis provides a direct route to valuable biaryl carboxylic acid derivatives.
While the specific complex [RuCl2(PPh3)(p-cymene)] is not the most commonly cited catalyst for this transformation, related systems have proven effective. For instance, the combination of the dimeric precursor, [RuCl2(p-cymene)]2, with the bulky phosphine ligand tricyclohexylphosphine (PCy3) has been shown to catalyze the ortho-arylation of a wide range of benzoic acids and their heteroaromatic counterparts with aryl halides. In a study optimizing this reaction, triphenylphosphine (PPh3) was also tested as a ligand, leading to the formation of the desired product in a moderate yield of 51%, compared to a 94% yield achieved with the more electron-rich and bulky PCy3. This suggests that while PPh3 is a viable ligand, the electronic and steric properties of the phosphine play a crucial role in the catalytic efficiency.
The general applicability of this ruthenium-catalyzed ortho-arylation is highlighted by its tolerance of various functional groups on both the carboxylic acid and the aryl halide partner.
Table 2: Ligand Effect on the Ru-Catalyzed Ortho-Arylation of 2-Methylbenzoic Acid
| Catalyst System | Ligand | Yield of Arylated Product (%) |
|---|---|---|
| [Ru(p-cymene)Cl2]2 | None | Not detected |
| [Ru(p-cymene)Cl2]2 | Tricyclohexylphosphine (PCy3) | 94 |
| [Ru(p-cymene)Cl2]2 | Triphenylphosphine (PPh3) | 51 |
C-H Alkenylation
The direct C-H alkenylation of arenes offers an atom-economical method for the synthesis of styrenyl compounds, which are important building blocks in organic synthesis. Ruthenium-based catalysts have been instrumental in advancing this field.
While specific examples detailing the use of the pre-formed [RuCl2(PPh3)(p-cymene)] complex for C-H alkenylation are not extensively documented in the reviewed literature, the parent system [RuCl2(p-cymene)]2 is a well-established catalyst for this transformation. Typically, these reactions are performed in the presence of a silver salt additive, such as AgSbF6, and a copper-based oxidant, like Cu(OAc)2·H2O. This catalytic system is particularly effective for the ortho-alkenylation of arenes bearing weakly coordinating directing groups, such as ketones and esters. The reaction proceeds with high stereoselectivity, generally favoring the formation of the E-isomer of the alkenylated product. The role of the phosphine ligand in these specific systems is not always central, with the reaction often proceeding efficiently without it. This suggests that for C-H alkenylation, a more cationic and coordinatively unsaturated ruthenium species, generated in situ, is likely the active catalyst.
Atom Transfer Radical Addition (ATRA)
Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The reaction involves the transfer of a halogen atom from an organic halide to a transition metal catalyst, generating a carbon-centered radical that then adds to an alkene.
Despite the versatility of ruthenium complexes in radical reactions, there is no significant evidence in the reviewed scientific literature to suggest that [RuCl2(PPh3)(p-cymene)] is an effective catalyst for Atom Transfer Radical Addition. The field of ruthenium-catalyzed ATRA is dominated by other types of complexes. For instance, half-sandwich ruthenium complexes such as [CpRuCl2(PPh3)] (where Cp is pentamethylcyclopentadienyl) have been shown to be highly potent catalysts for ATRA reactions, particularly when used in conjunction with a reducing agent like magnesium. These systems are effective for the addition of challenging substrates like primary alkyl chlorides to alkenes. The catalytic competence in ATRA is closely linked to the redox properties of the ruthenium center, and it appears that the electronic and steric environment provided by the p-cymene (B1678584) and triphenylphosphine ligands in [RuCl2(PPh3)(p-cymene)] is not optimal for facilitating the required atom transfer steps.
Nitrile Hydration to Amides
The conversion of nitriles to amides is a fundamental transformation in organic synthesis, providing access to a crucial functional group present in numerous pharmaceuticals, polymers, and natural products. While traditional methods often require harsh acidic or basic conditions, transition metal-catalyzed hydration offers a milder and more selective alternative. Arene-ruthenium(II) complexes have been explored for this purpose, including those bearing phosphine ligands.
However, research indicates that the catalytic activity of [RuCl2(PPh3)(η6-arene)] complexes in nitrile hydration is modest compared to derivatives with more "cooperative" ligands. For instance, aminophosphine-ruthenium(II) complexes are significantly more active for the hydration of organonitriles. The enhanced activity is attributed to a bifunctional mechanism where the ruthenium center acts as a Lewis acid to activate the nitrile, while a pendant amino group on the phosphine ligand acts as a Brønsted base, facilitating the nucleophilic attack of water.
Similarly, ruthenium complexes with phosphinous acid (PR2OH) ligands, which can be generated in situ from the hydrolysis of coordinated chlorophosphines, are also highly effective. The hydroxyl group on the phosphorus atom is believed to participate directly in the catalytic cycle. In contrast, the triphenylphosphine ligand in [RuCl2(PPh3)(p-cymene)] lacks such a cooperative functional group, resulting in lower catalytic efficiency for this transformation.
Catalysis in Aqueous Media
Performing catalytic reactions in water as a solvent is a primary goal of green chemistry. The hydration of nitriles is a reaction that is naturally suited to an aqueous medium.
While ruthenium-catalyzed nitrile hydration can be performed in water, the efficiency of the [RuCl2(PPh3)(p-cymene)] system under these conditions is limited. As mentioned previously, complexes with ligands capable of bifunctional catalysis or hydrogen bonding interactions show superior performance in aqueous media. For example, arene-ruthenium(II) complexes containing amino-phosphine ligands have been shown to be highly efficient for the selective hydration of nitriles in a pure aqueous medium without the need for any co-catalyst. Their activity far surpasses that of the corresponding [RuCl2(PPh3)(η6-arene)] counterparts. This underscores the importance of ligand design in developing highly active catalysts for reactions in water, where the catalyst must compete with the high concentration of water molecules for coordination to the metal center and effectively facilitate the desired transformation.
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation or Formula |
|---|---|
| Dichloro(p-cymene)(triphenylphosphine)ruthenium(II) | [RuCl2(PPh3)(p-cymene)] |
| Di-μ-chlorobis[(p-cymene)chlororuthenium(II)] | [RuCl2(p-cymene)]2 |
| Triphenylphosphine | PPh3 |
| Tricyclohexylphosphine | PCy3 |
| 2-Phenylpyridine | - |
| Phenylpyrazole | - |
| Chlorobenzene | - |
| 4-Chloroacetophenone | - |
| 4-Chlorotoluene | - |
| 2-Chloropyridine | - |
| 2-Methylbenzoic acid | - |
| 4,4'-di-tert-butyl-2,2'-bipyridine | dtbbpy |
| Silver hexafluoroantimonate | AgSbF6 |
| Copper(II) acetate (B1210297) monohydrate | Cu(OAc)2·H2O |
| Pentamethylcyclopentadienyl | Cp* |
| Dichloro(pentamethylcyclopentadienyl)(triphenylphosphine)ruthenium(III) | [Cp*RuCl2(PPh3)] |
Role of Hydrated Phosphine Species
The interaction of ruthenium-phosphine complexes with water, either from the reaction medium or through intramolecular processes, can lead to the formation of hydrated phosphine species, such as phosphine-silanols, which play a significant role in catalysis. The reactivity of ortho-silylated phosphines containing SiR2H groups with ruthenium(II) precursors has been shown to yield P-silanol ligated ruthenium complexes. rsc.org
Specifically, phosphine ligands bearing hydrosilane groups can undergo intramolecular hydroxylation to form stable P,O-ligated ruthenium(II) complexes. rsc.org This process involves the formation of a reactive intermediate metal complex which then converts to the final phosphine-silanol product. Unlike alkoxy-phosphines that may undergo tautomerism, these silyl (B83357) phosphine derivatives form bench-stable complexes, indicating a distinct reactivity profile for phosphine-silanols. rsc.org Examples of such complexes include [Ru(η⁶-cymene)(Ph₂PSi(CH₃)₂OH)Cl]Cl and [Ru(η⁶-cymene)(Ph₂PSi(Ph)₂OH)Cl]Cl. rsc.org Mechanistic studies have revealed that these complexes can lead to the formation of a silylated phosphine-ruthenium hydride species, which is the active catalyst in reactions like the hydroboration of carbonyl compounds. rsc.org
Furthermore, in aqueous solutions, water-soluble phosphine ligands can lead to the formation of aquo-complexes. For instance, complexes of the type [(η⁶-arene)RuCl(H₂O)(pta)]⁺ (pta = 1,3,5-triaza-7-phosphaadamantane) can form, where a water molecule directly coordinates to the ruthenium center. This aquation can be suppressed by the presence of excess chloride ions. The formation of such species is crucial in understanding the catalytic activity of these complexes in aqueous media, for example, in the hydrogenation of bicarbonate.
N-Alkylation of Amines via Hydrogen Borrowing Strategy
The N-alkylation of amines with alcohols, utilizing the hydrogen borrowing (or hydrogen transfer) strategy, is a powerful and atom-economical method for forming C-N bonds, with water being the only byproduct. Ruthenium p-cymene complexes are highly effective catalysts for this transformation. The process typically involves the in situ generation of a catalytic system from a precursor like [RuCl₂(p-cymene)]₂ combined with a suitable phosphine ligand.
The catalytic cycle is initiated by the ruthenium complex temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde or ketone. This carbonyl compound then undergoes a condensation reaction with the amine to form an imine (or enamine) intermediate, releasing a molecule of water. In the final step, the ruthenium hydride species, which was formed in the initial dehydrogenation, transfers the hydrogen back to the imine, reducing it to the corresponding N-alkylated amine and regenerating the active ruthenium catalyst.
This methodology has been successfully applied to a wide range of substrates. Primary amines can be selectively converted into secondary amines, and secondary amines can be further alkylated to form tertiary amines. The reaction is versatile, accommodating various primary and secondary alcohols as alkylating agents. While primary alcohols are generally more reactive, secondary alcohols can also be used, though they may require more forcing conditions. This strategy has been employed in the synthesis of important pharmaceutical compounds.
| Amine | Alcohol | Ligand | Product | Yield (%) |
| Aniline | Benzyl alcohol | DPEphos | N-Benzylaniline | 98 |
| Benzylamine | Ethanol | DPEphos | N-Ethylbenzylamine | 98 |
| Morpholine | Benzyl alcohol | dppf | N-Benzylmorpholine | 98 |
| Piperidine | 1-Butanol | dppf | N-Butylpiperidine | 95 |
| Aniline | 1-Phenylethanol | DPEphos | N-(1-Phenylethyl)aniline | 75 |
Cyclopropanation Reactions
Ruthenium(II) p-cymene complexes containing P-stereogenic monophosphine ligands, with the general formula [RuCl₂(p-cymene)(PArPhR)], have been investigated as catalysts for cyclopropanation reactions. These "piano-stool" complexes can catalyze the reaction between olefins and diazo compounds to form cyclopropane (B1198618) rings, a fundamental transformation in organic synthesis.
In a typical reaction, cationic complexes formed by treating the neutral [RuCl₂(p-cymene)(P*)] precursor with a halide scavenger like AgSbF₆ become active catalysts for the cyclopropanation of olefins such as styrene and α-methylstyrene using ethyl diazoacetate as the carbene source. The reaction proceeds via the formation of a ruthenium-carbene intermediate, which then transfers the carbene fragment to the olefin.
The efficiency and selectivity of the reaction are influenced by the steric and electronic properties of the phosphine ligand. Research has shown that bulky phosphine ligands can lead to better results. For instance, electron-rich olefins like α-methylstyrene tend to give better results than unsubstituted styrene. The diastereoselectivity and enantioselectivity of the reaction can be controlled by using chiral P-stereogenic phosphines, although outcomes have been reported with low to moderate conversions and selectivities.
| Olefin | Diazo Compound | Catalyst System | Conversion (%) | de (%) | ee (%) |
| Styrene | Ethyl diazoacetate | [RuCl₂(p-cymene)(P)] / AgSbF₆ | up to 58 | up to 40 | up to 69 |
| α-Methylstyrene | Ethyl diazoacetate | [RuCl₂(p-cymene)(P)] / AgSbF₆ | Moderate | Moderate | Moderate |
Hydrogenation of Quinolines and Benzisoxazoles
Derivatives of [RuCl₂(p-cymene)]₂ are effective catalysts for the hydrogenation of N-heterocyclic compounds, including quinolines and benzisoxazoles, which are important scaffolds in pharmaceuticals and materials science.
The hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (B108954) is a key step in hydrodenitrogenation processes and a valuable synthetic transformation. While many homogeneous ruthenium systems are known to catalyze this reaction, related heterogeneous catalysts, such as ruthenium nanoparticles supported on polymers, have shown high efficiency, achieving selective hydrogenation of the N-heterocyclic ring under moderate pressure and temperature. nih.gov The catalytic performance in these systems can be enhanced by polar solvents, suggesting an ionic mechanism involving heterolytic hydrogen activation. nih.gov Furthermore, extensive research has been conducted on Ru(II)-p-cymene complexes that incorporate pyridine-quinoline based ligands for the transfer hydrogenation of other substrates, demonstrating the strong interaction and compatibility between this class of catalyst and the quinoline framework. mdpi.comnih.govresearchgate.net
In the case of benzisoxazoles, chiral ruthenium catalysts generated in situ from [RuCl₂(p-cymene)]₂ and chiral bisphosphine ligands, such as (R,R)-(S,S)-PhTRAP, have been successfully used for their asymmetric hydrogenation. The reaction proceeds through a two-step sequence within a single catalytic transformation. First, the N–O bond of the benzisoxazole is reductively cleaved by the ruthenium complex under hydrogenation conditions, generating an imine intermediate. Subsequently, the C=N double bond of this imine is stereoselectively hydrogenated by the same chiral catalyst. This process affords valuable α-substituted o-hydroxybenzylamines in high yields and with moderate enantioselectivities. To prevent catalyst inhibition by the primary amine product, the reaction is often conducted in the presence of an acylating agent.
| Substrate | Catalyst System | Product | Yield (%) | ee (%) |
| 3-Ethylbenzisoxazole | [RuCl₂(p-cymene)]₂ / (R,R)-(S,S)-PhTRAP | N-Cbz-1-(2-hydroxyphenyl)propylamine | 98 | 57 |
| 3-Propylbenzisoxazole | [RuCl₂(p-cymene)]₂ / (R,R)-(S,S)-PhTRAP | N-Cbz-1-(2-hydroxyphenyl)butylamine | 98 | 57 |
| 3-Phenylbenzisoxazole | [RuCl₂(p-cymene)]₂ / (R,R)-(S,S)-PhTRAP | N-Boc-alpha-(2-hydroxyphenyl)benzylamine | 99 | 41 |
| 3-(4-Chlorophenyl)benzisoxazole | [RuCl₂(p-cymene)]₂ / (R,R)-(S,S)-PhTRAP | N-Boc-alpha-(4-chlorophenyl)-alpha-(2-hydroxyphenyl)methylamine | 99 | 43 |
Mechanistic Studies and Computational Investigations of Rucl2 Pph3 P Cymene Catalysis
Proposed Catalytic Cycles
The versatility of [RuCl2(PPh3)(p-cymene)] as a catalyst is reflected in the diverse mechanistic pathways it can access, depending on the specific transformation. These cycles often involve changes in the oxidation state of the ruthenium center, ligand dissociation, and substrate coordination.
Transfer hydrogenation, a process where hydrogen is transferred from a donor molecule (like 2-propanol or formic acid) to an acceptor (such as a ketone or imine), is a hallmark reaction catalyzed by ruthenium complexes. For catalysts of the [Ru(arene)] type, two primary mechanisms are often debated: the inner sphere and outer sphere pathways.
Inner Sphere Mechanism: This pathway involves the direct coordination of the substrate to the ruthenium center. The key steps typically include the formation of a ruthenium hydride species, coordination of the substrate to this hydride, migratory insertion of the hydride onto the coordinated substrate, and finally, product release to regenerate the catalyst. Evidence for this mechanism in related Ru(p-cymene) systems often comes from the detection of ruthenium(II) hydride intermediates, which are considered the active catalytic species. The formation of this hydride is believed to occur after an activation period.
Outer Sphere Mechanism: In this mechanism, the substrate does not enter the inner coordination sphere of the metal. Instead, the hydride and a proton are transferred from the catalyst to the substrate, which remains in the outer sphere. This transfer can be concerted or stepwise. This pathway is often considered for coordinatively saturated complexes where substrate binding would be disfavored.
For [RuCl2(PPh3)(p-cymene)] and related complexes, the prevailing evidence often points towards an inner-sphere mechanism, particularly due to the frequent observation or postulation of ruthenium hydride intermediates as central to the catalytic cycle.
| Mechanism Type | Key Feature | Intermediates |
| Inner Sphere | Direct coordination of substrate to the Ru center. | Ruthenium hydride species, Substrate-coordinated complex. |
| Outer Sphere | No direct coordination of the substrate to Ru. | Hydride and proton are transferred from the catalyst. |
[RuCl2(p-cymene)(PR3)] complexes, including the triphenylphosphine (B44618) variant, have proven to be highly effective catalysts for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers.
The general mechanism for ATRP involves a reversible redox process catalyzed by the transition metal complex. The catalytic cycle is initiated by the abstraction of a halogen atom (X) from a dormant alkyl halide species (R-X) by the Ru(II) complex. This one-electron oxidation generates a radical (R•) and the oxidized Ru(III) species. The radical then propagates by adding to a monomer. The key to the controlled nature of ATRP lies in the reversible deactivation step, where the Ru(III) complex can donate the halogen atom back to the propagating radical, reforming the dormant species and the Ru(II) catalyst. This dynamic equilibrium keeps the concentration of active radicals low, minimizing termination reactions.
A crucial aspect of the mechanism for [RuCl2(p-cymene)(PPh3)] is the potential lability of the p-cymene (B1678584) ligand. Some studies suggest that the dissociation of the p-cymene ligand is a prerequisite for catalytic activity, generating a more coordinatively unsaturated and reactive species.
Proposed ATRP Catalytic Cycle:
Activation: Ru(II)Cl2(L)n + R-X ⇌ Ru(III)Cl3(L)n + R•
Propagation: R• + Monomer → P•
Deactivation: P• + Ru(III)Cl3(L)n ⇌ P-X + Ru(II)Cl2(L)n
| Step | Process | Ruthenium Oxidation State Change |
| Activation | Halogen abstraction from initiator | Ru(II) → Ru(III) |
| Deactivation | Halogen transfer to propagating radical | Ru(III) → Ru(II) |
Ruthenium(II) complexes, particularly those derived from the [RuCl2(p-cymene)]2 dimer, are widely used to catalyze C-H bond functionalization reactions. These reactions offer a powerful and atom-economical way to form new carbon-carbon and carbon-heteroatom bonds. Two primary mechanistic manifolds are generally considered for these transformations.
Oxidative Addition Pathway: This pathway is more common for low-valent ruthenium complexes. It involves the direct oxidative addition of a C-H bond to the metal center, increasing the oxidation state of ruthenium from +2 to +4. This is typically followed by reductive elimination to form the product and regenerate the Ru(II) catalyst.
Deprotonation Pathway (Concerted Metallation-Deprotonation, CMD): This is the more commonly invoked pathway for Ru(II) catalysts like [RuCl2(p-cymene)]2. The reaction often proceeds through a chelation-assisted mechanism where a directing group on the substrate first coordinates to the ruthenium center. This is followed by a concerted step where the C-H bond is cleaved via deprotonation by a base (often a carboxylate additive) and metallation at the ruthenium center, forming a ruthenacycle intermediate without a change in the formal oxidation state. Subsequent steps involving reaction with a coupling partner and product formation regenerate the active catalyst. The dissociation of the p-cymene ligand can also play a role in generating the catalytically active species.
For many C-H functionalizations catalyzed by [RuCl2(p-cymene)]-based systems, the CMD pathway leading to a five-membered ruthenacycle is the favored mechanistic hypothesis. mdpi.comacs.org
Identification and Characterization of Active Species
A central challenge in understanding the catalysis of [RuCl2(PPh3)(p-cymene)] is identifying the true, catalytically active species, which may be different from the precatalyst introduced into the reaction. This often involves the characterization of transient intermediates.
In the context of transfer hydrogenation, the formation of a ruthenium hydride complex is widely accepted as the generation of the active catalyst. For precursors of the type [RuCl2(η6-arene)(phosphine)], it is proposed that the reaction with a hydrogen donor (e.g., 2-propanol) in the presence of a base leads to the formation of a Ru-hydride species.
These intermediates are often highly reactive and present in low concentrations, making their isolation and characterization challenging. However, their presence is often inferred from spectroscopic data, such as the appearance of a characteristic high-field signal in ¹H NMR spectra. The detection of these ruthenium(II) hydride species provides strong support for an inner-sphere mechanism in transfer hydrogenation reactions.
The "piano-stool" structure of [RuCl2(PPh3)(p-cymene)] is relatively stable, but under catalytic conditions, the dissociation of one or more ligands to generate a coordinatively unsaturated, more reactive species is a common mechanistic feature.
p-Cymene Dissociation: In several catalytic processes, including ATRP and certain C-H functionalizations, the dissociation of the η6-coordinated p-cymene arene ligand is considered a key step in generating the active catalyst. rsc.orguliege.bersc.org This dissociation creates a vacant coordination site necessary for substrate binding or other elementary steps in the catalytic cycle. The reformation of the arene complex can occur at the end of the cycle. Photochemical activation can sometimes facilitate the displacement of the p-cymene ligand. nih.govacs.org
Phosphine (B1218219) Dissociation: While the Ru-P bond is generally robust, dissociation of the triphenylphosphine ligand can occur, particularly at elevated temperatures. This can lead to the formation of different active species and potentially catalyst deactivation pathways.
Chloride Dissociation: In the gas phase, electrospray ionization of [RuCl2(p-cymene)(PPh3)] has been shown to lead to the dissociation of a chloride ligand, forming the cationic species [RuCl(p-cymene)(PPh3)]+. nih.gov While this is observed under mass spectrometry conditions, it highlights the potential for chloride lability, which could be relevant in solution-phase catalytic cycles, especially in polar solvents or in the presence of halide abstractors like silver salts.
The dynamic interplay of ligand dissociation and re-coordination is fundamental to the catalytic activity of [RuCl2(PPh3)(p-cymene)], allowing the ruthenium center to access the necessary coordination sites to orchestrate complex chemical transformations.
Kinetic Studies and Rate Law Determination
Kinetic studies are crucial for determining the rate of a chemical reaction and its dependence on the concentration of reactants, catalysts, and other species. This information is mathematically expressed in a rate law, which can support or refute a proposed reaction mechanism. For catalysts of the type (p-Cymene)RuCl₂(PR₃), including the triphenylphosphine derivative, kinetic investigations have often focused on ligand substitution reactions, as these are fundamental steps in many catalytic cycles.
A study investigating the thermodynamics and kinetics of phosphine substitution at the ruthenium center provides a framework for understanding these processes unirioja.es. In such reactions, one phosphine ligand (PR₃) is displaced by another (PR'₃), proceeding through an equilibrium. The kinetics of these substitution reactions can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the substitution of tris(p-fluorophenyl)phosphine in a related complex was found to follow a simple first-order rate law unirioja.es. This suggests that the rate-determining step is likely the dissociation of the phosphine ligand from the ruthenium center, creating a coordinatively unsaturated intermediate that can then be trapped by the incoming nucleophile (the new phosphine).
The general mechanism can be described as follows:
Dissociation: The initial complex, [RuCl₂(PPh₃)(p-cymene)], first dissociates the triphenylphosphine ligand to form a transient 16-electron intermediate, [RuCl₂(p-cymene)]. This is often the slow, rate-determining step.
Association: The unsaturated intermediate rapidly coordinates with a new ligand present in the solution (e.g., a substrate molecule or a different phosphine) to regenerate an 18-electron complex.
This dissociative pathway is common for 18-electron piano-stool complexes. The rate law for such a mechanism would be first-order with respect to the concentration of the ruthenium complex and zero-order with respect to the incoming ligand, consistent with experimental observations in similar systems unirioja.es.
| Parameter | Finding | Implication | Source |
| Reaction Order | First-order with respect to the Ru complex | The rate-determining step is unimolecular, likely the dissociation of a ligand. | unirioja.es |
| Mechanism Type | Dissociative | A vacant coordination site is generated on the metal center prior to substrate binding. | unirioja.es |
| Intermediate | A coordinatively unsaturated 16-electron species | This highly reactive species is key to the catalytic cycle. |
Computational Chemistry (Density Functional Theory, DFT) Studies of Catalytic Pathways
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of organometallic catalysis. It allows for the calculation of the geometries and energies of reactants, intermediates, and transition states, providing a detailed energy profile of a proposed catalytic cycle. While direct DFT studies on [RuCl₂(PPh₃)(p-cymene)] can be specific to the reaction of interest, broader studies on the [RuCl₂(p-cymene)]₂ precursor system offer significant insights, as the monomeric phosphine complex is readily formed from this dimer.
One DFT case study examined the ruthenium-catalyzed C-H allylation of benzoic acids, which can be initiated by [RuCl₂(p-cymene)]₂ nih.gov. The calculations revealed that the dimeric pre-catalyst can be converted into a more active mononuclear species under the reaction conditions. The study proposed a catalytic cycle consisting of four key steps:
C-H Activation: The cycle often begins with the coordination of the substrate (e.g., a benzoic acid) and subsequent activation of a C-H bond. This is frequently a concerted process involving the metal center and a carboxylate ligand, known as a concerted metalation-deprotonation (CMD) pathway.
Migratory Insertion: The alkene substrate then inserts into the Ru-C bond formed during C-H activation.
Extrusion/Elimination: The product is subsequently formed and released.
Catalyst Regeneration: The active catalytic species is regenerated, allowing the cycle to continue.
DFT calculations provide the free energy changes (ΔG) associated with each step, identifying the rate-determining transition state. For example, in the C-H allylation study, the transformation of the dimer [RuCl₂(p-cymene)]₂ into a monomeric species, Ru(OTFA)₂(p-cymene), was predicted to be highly favorable, with a calculated free-energy change of -29.9 kcal/mol nih.gov.
Another critical mechanistic aspect explored by DFT is the potential for the p-cymene ligand to facilitate the creation of a vacant coordination site. Instead of complete dissociation, the arene ring can undergo "slippage" from an η⁶-coordination mode to an η⁴-coordination mode researchgate.net. This partial decoordination opens up a coordination site for the substrate to bind, without the energetic penalty of fully dissociating a ligand. This pathway is a plausible alternative to the purely dissociative mechanism for initiating catalysis researchgate.net.
| Catalytic Step | Description | Calculated Energetic Feature (Example) | Source |
| Dimer-to-Monomer Transformation | The [RuCl₂(p-cymene)]₂ pre-catalyst converts to an active mononuclear species. | ΔG = -29.9 kcal/mol | nih.gov |
| C-H Activation | Concerted Metalation-Deprotonation (CMD) pathway to form a ruthenacycle intermediate. | This is a key step in initiating the functionalization of the substrate. | nih.gov |
| Ligand Slippage | The p-cymene ligand partially dissociates (η⁶ to η⁴) to create a vacant site. | An alternative to full ligand dissociation for substrate coordination. | researchgate.net |
| Migratory Insertion | An unsaturated substrate inserts into a Ru-Carbon bond. | This step forms the new C-C bond in the product. | nih.gov |
Ligand Design and Modification Strategies for Optimized Catalytic Performance of Rucl2 Pph3 P Cymene
Modulation of Phosphine (B1218219) Ligands
The phosphine ligand plays a pivotal role in determining the steric and electronic properties of the ruthenium center, thereby influencing its catalytic behavior. Strategic modifications to this ligand can lead to significant enhancements in performance for a variety of chemical transformations.
Effects of Triarylphosphine Substituents on Catalytic Activity
The electronic and steric nature of substituents on the triarylphosphine ligand in [RuCl2(p-cymene)(PAr3)] complexes significantly impacts their catalytic efficacy. Studies have shown that both the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of the substituents can be modulated to fine-tune the catalyst's performance in reactions such as Atom Transfer Radical Polymerization (ATRP) and Kharasch addition. acs.org
For instance, in the context of ATRP, phosphine ligands that are both strongly basic and bulky have been found to be the most effective. acs.org The introduction of para-substituents on the triarylphosphine ligands (PArX3, where X = OMe, Me, H, F, Cl, CF3) has a demonstrable effect on the Ru(III)/Ru(II) reduction potential. This, in turn, correlates with their catalytic competence. acs.org Electrochemical studies in coordinating solvents like acetonitrile (B52724) have revealed that the electronic effects of these substituents influence electron transfer processes, which are central to the mechanism of many catalytic reactions. acs.org
The following table summarizes the effect of different triarylphosphine ligands on the catalytic activity of [RuCl2(p-cymene)(PR3)] in ATRP.
| Phosphine Ligand (PR3) | Basicity | Steric Bulk | Catalytic Effectiveness in ATRP | Reference |
| P(i-Pr)3 | High | High | Effective | acs.org |
| P(cyclohexyl)3 | High | High | Effective | acs.org |
| P(cyclopentyl)3 | High | High | Effective | acs.org |
| P(cyclohexyl)2Ph | High | High | Effective | acs.org |
P-Stereogenic Monophosphines and Their Role in Asymmetric Catalysis
The introduction of chirality at the phosphorus atom of a monodentate phosphine ligand has been a successful strategy for achieving enantioselectivity in various ruthenium-catalyzed reactions. Complexes of the type [RuCl2(p-cymene)(P)] where P is a P-stereogenic monophosphine, have been employed as catalytic precursors in asymmetric transfer hydrogenation and cyclopropanation. researchgate.net
A family of such complexes, with the general formula [RuCl2(p-cymene)(PArPhR)] (where Ar = 1-naphthyl, 9-phenanthryl, and 2-biphenylyl; R = Me, i-Pr, OMe, –CH2SiMe3, and –CH2SiPh3), has been synthesized and characterized. researchgate.net These catalysts have shown notable activity in the asymmetric hydrogen transfer reaction of acetophenone (B1666503), achieving high conversions and moderate enantiomeric excesses (ee). researchgate.net For example, bulky complexes within this family have demonstrated the best results, affording the S enantiomer of 1-phenylethanol (B42297) with up to 45% ee. researchgate.net
The development of ruthenium(II) catalysts for the enantioselective alkylation of chiral racemic secondary phosphines has also been a significant area of research, leading to the synthesis of P-stereogenic phosphines. nih.gov
The table below presents data on the performance of selected [RuCl2(p-cymene)(P*)] catalysts in the asymmetric transfer hydrogenation of acetophenone.
| P-Stereogenic Ligand (P*) | Enantiomeric Excess (ee) | Prevailing Enantiomer | Reference |
| P(2-biphenylyl)Ph(i-Pr) | up to 45% | S | researchgate.net |
Incorporation of Bidentate and Tridentate Phosphine Ligands
The replacement of the monodentate triphenylphosphine (B44618) with bidentate (chelating) or tridentate (pincer) phosphine ligands can confer greater stability to the catalytic species and influence its reactivity and selectivity. The use of chelating diphosphine ligands in ruthenium-p-cymene systems has been explored for various catalytic applications. For instance, the reaction of [RuCl2(p-cymene)]2 with the bidentate phosphine ligand PhTRAP has been shown to generate an effective catalyst for the asymmetric hydrogenation of N-Boc-indoles, achieving high yields and enantioselectivities up to 95% ee. dicp.ac.cn
Similarly, ruthenium complexes bearing tridentate pincer ligands have been synthesized and their catalytic activities investigated. For example, novel isopropyl-substituted pincer Ru(II) complexes have been prepared from RuCl2(PPh3)3 and have shown potential in dehydrogenation reactions. The rigid coordination of pincer ligands can provide enhanced thermal stability and control over the geometry of the catalytic center.
Integration of N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands that often serve as effective substitutes for phosphines. They are strong σ-donors and form robust bonds with metal centers. uliege.be The synthesis of [RuCl2(p-cymene)(NHC)] complexes has been achieved through methods like transmetalation from silver(I)-NHC complexes. researchgate.netresearchgate.net
These NHC-containing ruthenium complexes have proven to be efficient catalysts for a range of organic transformations, including the N-alkylation of amines via the hydrogen borrowing methodology. researchgate.net The electronic and steric properties of NHC ligands can be readily tuned by modifying the substituents on the heterocyclic ring, allowing for the fine-tuning of the catalyst's performance. uliege.be Depending on the substituents on the carbene ligand, these ruthenium(II)-p-cymene complexes can either promote well-controlled ATRP of monomers like methyl methacrylate (B99206) and styrene (B11656) or lead to redox-initiated free-radical processes. uliege.be
The following table illustrates the effect of different NHC ligands on the yield of the Kharasch addition product of CCl4 to styrene.
| NHC Ligand Substituents (R1, R2) | Yield of Kharasch Adduct | Reference |
| R1=Mes, R2=Cl | Quantitative | uliege.be |
| R1=Cy, R2=H | 62% | uliege.be |
Arene Ligand Variations and Their Impact on Reactivity and Selectivity
The η6-coordinated arene ligand in [RuCl2(PPh3)(arene)] complexes is not merely a spectator ligand; its electronic and steric properties can significantly influence the catalyst's reactivity and selectivity. While p-cymene (B1678584) is a commonly used arene due to its accessibility and the commercial availability of its ruthenium precursor, variations in the arene moiety can lead to notable changes in catalytic performance. nih.gov
The arene ligand stabilizes the Ru(II) oxidation state and provides a hydrophobic pocket that can influence substrate binding and transition state energies. nih.gov The substitution pattern on the arene ring can affect the electron density at the ruthenium center. Electron-donating groups on the arene can increase the electron density on the metal, potentially enhancing its reactivity in certain catalytic cycles. Conversely, electron-withdrawing groups can make the metal center more electrophilic.
Studies on arene Ru(II) complexes have shown that steric and electronic effects of the arene ligand have a major impact on their biological activities, a principle that extends to their catalytic applications. nih.gov For instance, in some catalytic systems, the lability of the arene ligand is a crucial factor, with its dissociation being a necessary step for the reaction to proceed. nih.gov In other cases, such as transfer hydrogenation reactions that proceed via an outer sphere mechanism, the retention of the arene ligand is required. nih.gov The ease of arene displacement can be controlled, for example, by photochemical activation. nih.govacs.org
Influence of Co-ligands (e.g., P-donor, N-donor systems, imidazole, indazole, thiourea derivatives)
The catalytic properties of [RuCl2(PPh3)(p-cymene)] can be further modified by the introduction of additional co-ligands. These co-ligands can be introduced by substitution of the chloride or phosphine ligands, leading to new complexes with altered reactivity.
N-donor systems, imidazole, and indazole: Ruthenium(II) p-cymene complexes incorporating N-donor ligands such as imidazole and benzimidazole have been synthesized and characterized. mdpi.com For example, the reaction of [(p-cym)Ru(μ-Cl)2]2 with imidazole can lead to the formation of complexes like [Ru(ImH)2(p-cym)Cl]Cl. mdpi.com Similarly, complexes with benzimidazole, such as [Ru(BImH)(p-cym)Cl2], have been prepared. mdpi.com The coordination of these N-heterocyclic ligands can influence the electronic environment of the ruthenium center and its catalytic activity. Ruthenium complexes with indazole ligands, such as KP1019 ([IndH]trans-[RuCl4(Ind)2]), have been investigated for their biological activity, and similar principles of ligand influence apply to their catalytic potential. rsc.org
Thiourea derivatives: Thiourea derivatives can act as versatile ligands for ruthenium. They can coordinate to the metal center through the sulfur atom, and the electronic properties of the complex can be tuned by varying the substituents on the thiourea backbone. nih.gov Ruthenium(II) arene complexes containing thiourea derivative co-ligands have been synthesized and structurally characterized. researchgate.net For example, complexes of the type [RuCl(η6-p-cymene)(PPh3)(thiourea)]+ have been prepared. In these complexes, the thiourea ligand coordinates in a monodentate fashion through the sulfur atom. researchgate.net The versatility in the coordination modes of pyridyl-thiourea ligands has also been noted, where they can bind in κ2Npy,S, κ3Npy,Namine,S, κ3Npy,Namide,S, and κ2Namide,S fashions, showcasing the rich coordination chemistry of these ligands. mdpi.com
The table below provides examples of co-ligands and the resulting complex types.
| Co-ligand Type | Example Co-ligand | Resulting Complex Type (Illustrative) | Reference |
| N-donor | Imidazole (ImH) | [Ru(ImH)2(p-cymene)Cl]Cl | mdpi.com |
| N-donor | Benzimidazole (BImH) | [Ru(BImH)(p-cymene)Cl2] | mdpi.com |
| S-donor | Thiourea derivative | [RuCl(p-cymene)(PPh3)(thiourea)]+ | researchgate.net |
Development of Bifunctional Catalysts for Enhanced Reactivity
The strategic design of bifunctional catalysts based on the [RuCl2(PPh3)(p-cymene)] scaffold represents a significant advancement in enhancing catalytic performance. This approach involves the incorporation of a secondary functional group into the ligand structure, which can participate in the catalytic cycle, often through metal-ligand cooperation. This cooperation can lead to lower activation barriers, increased reaction rates, and improved selectivity compared to catalysts with monofunctional ligands.
One prominent strategy in the development of bifunctional ruthenium catalysts is the introduction of a ligand that can engage in metal-ligand cooperation. In these systems, the ligand is not a passive spectator but an active participant in the bond activation process. For instance, ruthenium(II)-p-cymene complexes featuring an imidazole-based ligand have been shown to be effective in hydrogenation and tandem (de)hydrogenation reactions. The interconvertible coordination of the imidazole ligand (imino N → Ru and amido N–Ru) is crucial for the catalyst's efficiency and selectivity, demonstrating a clear case of metal-ligand cooperation acs.org.
Another successful approach is the design of "tethered" catalysts, particularly for asymmetric transfer hydrogenation. In these complexes, the N-sulfonyl-1,2-diamine ligand is covalently linked to the η6-arene ligand. This tether enhances the stability of the catalyst, leading to a longer lifetime and higher activity compared to their non-tethered counterparts. The robustness and rigidity imparted by the tether contribute to superior catalytic performance, especially in the asymmetric transfer hydrogenation of functionalized aromatic ketones acs.orgacs.org.
The introduction of P-stereogenic phosphine ligands into the [RuCl2(p-cymene)(P*)] framework is another effective strategy for creating bifunctional catalysts for asymmetric synthesis. The chirality at the phosphorus atom directly influences the stereochemical outcome of the reaction, leading to high enantioselectivity in processes like the transfer hydrogenation of ketones recercat.catresearchgate.net.
Furthermore, bifunctionality can also be designed to achieve specific biological activities. For example, ruthenium(II)-p-cymene complexes with perfluorinated side chains attached via pyridine ligands have been developed as bifunctional agents with both antiangiogenic and anticancer properties. The different perfluorinated chains modulate the biological activity, with one analogue inhibiting tumor growth primarily through an anticancer effect and another via an antiangiogenic mechanism nih.gov.
The enhanced reactivity of these bifunctional catalysts is evident in various catalytic transformations. For example, in the asymmetric transfer hydrogenation of acetophenone, the use of P-stereogenic monophosphine ligands in [RuCl2(p-cymene)(P*)] complexes leads to high conversions and significant enantiomeric excess (ee) researchgate.net.
Below are tables summarizing the performance of some bifunctional ruthenium catalysts in specific reactions.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone with [RuCl2(p-cymene)(P)] Catalysts* researchgate.net
| Catalyst (P* Ligand) | Conversion (%) | Enantiomeric Excess (ee, %) |
| P(1-naphthyl)PhMe | >99 | 35 (S) |
| P(1-naphthyl)Ph(i-Pr) | >99 | 45 (S) |
| P(2-biphenylyl)Ph(i-Pr) | >99 | 41 (S) |
Reaction conditions: Acetophenone, 2-propanol, potassium tert-butoxide, reflux, 24 h.
Table 2: Performance of Tethered vs. Non-tethered Ruthenium Catalysts in Asymmetric Transfer Hydrogenation acs.org
| Catalyst Type | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| Non-tethered | Acetophenone | 95 | 98 |
| Oxy-tethered | Acetophenone | >99 | 99 |
| Non-tethered | 2-Chloroacetophenone | 80 | 96 |
| Oxy-tethered | 2-Chloroacetophenone | >99 | 99 |
Advanced Methodologies and Future Research Directions in Rucl2 Pph3 P Cymene Chemistry
Strategies for Catalyst Recyclability and Reusability
A pivotal challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Effective recycling strategies not only reduce costs but also minimize the environmental footprint of chemical processes. For [RuCl2(PPh3)(p-cymene)] and related complexes, several innovative approaches are being explored.
Electro-Adsorption Techniques for Catalyst Recovery
A novel and efficient method for catalyst reuse involves the application of electro-adsorption. This technique is particularly suited for ionic catalyst derivatives. For instance, a cationic complex closely related to the title compound, [Ru(η⁶-p-cymene)(PPh3)(CH3CN)Cl]PF6, has been successfully recovered and reused multiple times through electro-adsorption. scispace.com In this process, the charged catalyst is adsorbed onto an electrode surface by applying an electric potential after the reaction is complete. Once the product is separated, the catalyst can be desorbed and reintroduced into a new reaction cycle.
This method combines the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts. Research has demonstrated that such a system can be reused for up to 10 cycles with only a slight decrease in catalytic activity, showcasing the potential of electro-adsorption for industrial applications. scispace.com
Table 1: Catalyst Reusability via Electro-Adsorption for Transfer Hydrogenation of Acetophenone (B1666503)
| Cycle | Conversion (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 96 |
| 4 | 95 |
| 5 | 94 |
| 6 | 93 |
| 7 | 92 |
| 8 | 91 |
| 9 | 90 |
| 10 | 89 |
Data based on a study of a related cationic Ru(p-cymene) complex. scispace.com
Immobilization of [RuCl2(PPh3)(p-cymene)] on Supports
Immobilization onto solid supports is a more traditional yet highly effective strategy for catalyst heterogenization. This involves anchoring the [RuCl2(PPh3)(p-cymene)] complex onto various materials, thereby facilitating its separation from the reaction medium through simple filtration. Common supports include:
Inorganic Oxides: Silica and alumina are widely used due to their high surface area and thermal stability. The ruthenium complex can be attached to the surface through covalent bonding or non-covalent interactions.
Polymers: Polymeric supports offer tunable properties and can be designed to swell in specific solvents, enhancing the accessibility of the catalytic sites.
Carbon-based Materials: Activated carbon has proven to be an excellent support for ruthenium catalysts, including the related [RuCl2(p-cymene)]2 dimer. These supported catalysts have demonstrated high efficiency, selectivity, and recyclability in various transformations like aerobic oxidations and dehydrations.
The choice of support and the method of immobilization can significantly influence the catalyst's activity, selectivity, and stability.
In Situ Catalyst Generation and Activation Methods
In situ catalyst generation, where the active catalytic species is formed within the reaction vessel from a more stable precatalyst, offers several advantages, including operational simplicity and the ability to screen a wide range of ligands. For [RuCl2(PPh3)(p-cymene)], the catalytically active species is often a ruthenium hydride, which can be generated in situ by reacting the precatalyst with a hydrogen donor, such as 2-propanol, in the presence of a base.
This approach is particularly valuable in reactions like transfer hydrogenation. The activation period, typically a short reflux in the hydrogen donor solvent, allows for the formation of the active hydride species, which then participates in the catalytic cycle. This methodology avoids the need to synthesize and handle potentially unstable active catalysts.
Development of Sustainable Catalytic Systems (e.g., Aqueous Phase Catalysis)
The principles of green chemistry encourage the use of environmentally benign solvents, with water being the ideal choice. Developing catalytic systems based on [RuCl2(PPh3)(p-cymene)] that are active and stable in aqueous media is a significant area of research. While many organometallic complexes are insoluble in water, the design of water-soluble ligands or the use of phase-transfer agents can facilitate catalysis in aqueous environments.
An environmentally friendly catalytic system for the reduction of ketones to alcohols has been reported, where catalysts are generated in situ from ruthenium precursors in water. Such systems not only reduce the reliance on volatile organic compounds but can also offer unique reactivity and selectivity profiles.
Tandem Catalysis Approaches Involving [RuCl2(PPh3)(p-cymene)]
A notable example is the use of Ru(II)-p-cymene complexes in tandem (de)hydrogenation reactions. For instance, a tandem dehydrogenation–condensation–hydrogenation sequence allows for the synthesis of α-methyl saturated ketones from α,β-unsaturated ketones. acs.org These one-pot reactions leverage the catalyst's ability to mediate different steps of a reaction sequence, thereby avoiding the need for isolation of intermediates and reducing waste.
Comprehensive Structure-Activity Relationship Studies
Understanding the relationship between the structure of a catalyst and its activity is crucial for the rational design of more efficient catalysts. For [RuCl2(PPh3)(p-cymene)], these studies involve systematically modifying the various components of the complex and evaluating the impact on catalytic performance. Key areas of investigation include:
The Arene Ligand: While p-cymene (B1678584) is common, variations in the arene ring can influence the catalyst's steric and electronic properties.
The Phosphine (B1218219) Ligand: The triphenylphosphine (B44618) ligand can be replaced with other phosphines bearing different electronic and steric profiles. This can have a profound effect on the catalyst's activity and selectivity. For example, the electron-donating or -withdrawing nature of substituents on the phosphine can modulate the electron density at the ruthenium center.
By correlating these structural modifications with catalytic outcomes in specific reactions, a deeper understanding of the catalytic mechanism can be achieved, paving the way for the development of next-generation ruthenium catalysts.
Q & A
Q. What are the optimal synthetic routes for preparing RuCl₂(PPh₃)(p-cymene) with high purity?
- Methodological Answer : RuCl₂(PPh₃)(p-cymene) is typically synthesized from the dimeric precursor [RuCl₂(p-cymene)]₂. Key steps include:
- Reacting [RuCl₂(p-cymene)]₂ with stoichiometric PPh₃ in tetrahydrofuran (THF) at ambient temperature under inert atmosphere to prevent premature ligand displacement .
- Maintaining low concentrations (~25 mM) to suppress bimolecular decomposition and ensure stoichiometric control .
- Purification via recrystallization from chloroform/pentane yields orange crystalline clusters with >95% purity .
Q. Which spectroscopic techniques are essential for characterizing RuCl₂(PPh₃)(p-cymene)?
- Methodological Answer :
- ¹H NMR : Assign signals for p-cymene (δ ~1.2–1.4 ppm for methyl groups, δ ~2.8–3.0 ppm for aromatic protons) and PPh₃ (δ ~7.3–7.6 ppm) .
- IR Spectroscopy : Confirm ligand coordination via Ru–Cl (ν ~280–320 cm⁻¹) and Ru–P (ν ~500–550 cm⁻¹) stretches .
- X-ray Crystallography : Resolve the "three-legged piano stool" geometry, with p-cymene η⁶-coordinated and PPh₃ occupying one axial site .
Q. How does the p-cymene ligand influence the stability of RuCl₂(PPh₃)(p-cymene)?
- Methodological Answer : The η⁶-coordinated p-cymene stabilizes the Ru center by acting as a π-donor, reducing oxidative decomposition. Thermogravimetric analysis (TGA) shows p-cymene release occurs at ~180–200°C, correlating with catalyst deactivation . Stability is enhanced by:
Advanced Research Questions
Q. How does the choice of phosphine ligand (e.g., PPh₃ vs. PCy₃) modulate catalytic activity in C–H functionalization?
- Methodological Answer :
- Electronic Effects : Electron-donating ligands (e.g., PCy₃) increase Ru’s electron density, accelerating oxidative addition but reducing selectivity in arylations .
- Steric Effects : Bulky ligands (e.g., P(o-Me-C₆H₄)₃) hinder substrate access, lowering turnover frequency (TOF) but improving monoarylation selectivity (e.g., 89% selectivity with PPh₃ vs. 80% with bulkier analogs) .
- Data-Driven Example : Kinetic studies (Table 1, ) show RuCl₂(PPh₃)(p-cymene) achieves 89% monoarylation selectivity at 100°C/3 h, while PCy₃ analogs yield <85% under identical conditions.
Q. How can researchers resolve contradictions in catalytic yields when varying reaction parameters (e.g., solvent, temperature)?
- Methodological Answer :
- Systematic Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, base strength). For quinoxaline synthesis, switching from NMP to water increased yields from 20% to 77% due to improved substrate solubility .
- Kinetic Profiling : Monitor reaction progress via GC/NMR. For example, prolonged reaction times (>5 h) with RuCl₂(PPh₃)(p-cymene) in water reduce monoarylation selectivity (99% → 89%) due to competing diarylation .
- Additive Optimization : Introduce carboxylate co-catalysts (e.g., MesCO₂K) to enhance turnover numbers (TON) in hydrogenation reactions .
Q. What strategies improve the recyclability of RuCl₂(PPh₃)(p-cymene) in catalytic cycles?
- Methodological Answer :
- Immobilization : Anchor the complex on silica or polymer supports to facilitate recovery. For ROMP (Ring-Opening Metathesis Polymerization), supported catalysts retain >80% activity after 5 cycles .
- Ligand Tuning : Replace PPh₃ with chelating ligands (e.g., dppb) to suppress metal leaching. This approach increased TON from 50 to 200 in transfer hydrogenation .
Data Contradiction Analysis
Q. Why do catalytic yields vary significantly between RuCl₂(PPh₃)(p-cymene) and [RuCl₂(p-cymene)]₂ in cross-coupling reactions?
- Methodological Answer :
- Precursor Reactivity : The dimeric [RuCl₂(p-cymene)]₂ requires in situ ligand addition, which can lead to inconsistent active species formation. Pre-isolated RuCl₂(PPh₃)(p-cymene) ensures uniform catalyst loading, improving reproducibility .
- Ligand Lability : PPh₃ dissociates more readily than p-cymene, creating vacant sites for substrate binding. This explains higher TOF for RuCl₂(PPh₃)(p-cymene) (e.g., 92% conversion in 5 h vs. 45% for [RuCl₂(p-cymene)]₂) .
Methodological Best Practices
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
- Data Reporting : Include error margins for reproducibility (e.g., ±2% yield variation in triplicate runs) and raw spectral data in supplementary materials .
- Peer Review : Address potential biases by pre-registering protocols on platforms like ChemRxiv .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
